2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Description
This compound is a 1,2,4-triazole-3-thione derivative featuring three distinct substituents:
- Position 2: A 2-(acetylamino)-2-deoxyhexopyranosyl group, a glycosyl moiety that introduces chirality and hydrophilic character.
- Position 4: A propan-2-yl (isopropyl) group, contributing steric bulk and lipophilicity.
- Position 5: A 4-methylphenyl (p-tolyl) group, enhancing aromatic interactions and stability.
Properties
IUPAC Name |
N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[3-(4-methylphenyl)-4-propan-2-yl-5-sulfanylidene-1,2,4-triazol-1-yl]oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O5S/c1-10(2)23-18(13-7-5-11(3)6-8-13)22-24(20(23)30)19-15(21-12(4)26)17(28)16(27)14(9-25)29-19/h5-8,10,14-17,19,25,27-28H,9H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGSVSLXZFOYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=S)N2C(C)C)C3C(C(C(C(O3)CO)O)O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-(4-methylphenyl)-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a novel triazole derivative that has garnered attention for its potential biological activities. This article aims to explore its biological properties, including antioxidant and anticancer activities, as well as its mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a triazole ring, an acetylamino group, and a deoxyhexopyranosyl moiety. Its molecular formula is . The presence of these functional groups suggests potential interactions with biological targets.
Antioxidant Activity
Research has demonstrated that the compound exhibits significant antioxidant properties. The DPPH radical scavenging assay is commonly used to evaluate antioxidant activity. In studies, it was found that derivatives of triazole-thione compounds showed varying degrees of DPPH radical inhibition, with some exhibiting antioxidant activity greater than that of ascorbic acid (vitamin C) .
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| Compound A | 75% | 1.37 times higher |
| Compound B | 68% | Comparable |
| This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines using the MTT assay. The results indicated that the compound exhibited cytotoxic effects, particularly against the U-87 cell line .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| U-87 | 12.5 | High |
| MDA-MB-231 | 25.0 | Moderate |
The biological activities of this compound can be attributed to several mechanisms:
- Radical Scavenging : The triazole ring and the presence of hydroxyl groups facilitate electron donation to free radicals.
- Cell Cycle Arrest : Studies suggest that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Inhibition of Tumor Growth : The compound may inhibit key signaling pathways involved in tumor proliferation.
Case Studies
A study published in MDPI highlighted the effectiveness of triazole derivatives in inhibiting cancer cell growth and their potential as therapeutic agents . Another investigation focused on the antioxidant properties of similar compounds and their role in reducing oxidative stress in cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs and their substituent patterns are summarized below:
Key Observations :
- The target compound’s glycosyl group is unique among the analogs, which typically feature simpler alkyl/aryl or heterocyclic substituents.
- Position 4 in analogs is often occupied by aromatic (e.g., phenyl, p-tolyl) or bulky alkyl groups (e.g., isopropyl), similar to the target’s propan-2-yl group.
- Position 5 commonly includes aromatic systems (e.g., benzoxazole, thiophene), with the target’s 4-methylphenyl group providing intermediate steric and electronic effects.
Spectroscopic and Physicochemical Comparisons
Infrared (IR) Spectroscopy
- Target Compound : Expected peaks include:
- ~3300 cm⁻¹ : N-H stretch (amide and triazole NH).
- ~1630 cm⁻¹ : C=O stretch (acetyl group in glycosyl moiety).
- ~1220 cm⁻¹ : C=S stretch (triazole-thione).
- Analog 6c :
- 3314 cm⁻¹ (NH), 1631 cm⁻¹ (C=N), 1228 cm⁻¹ (C=S).
- Analog 11 :
- 3045 cm⁻¹ (C-H aromatic), 1228 cm⁻¹ (C=S).
Insight : The target’s acetylated glycosyl group introduces additional IR signatures (amide C=O) absent in simpler analogs.
NMR Spectroscopy
- Target Compound :
- δ ~1.2–1.4 ppm : Propan-2-yl methyl protons.
- δ ~2.5 ppm : 4-methylphenyl CH₃.
- δ ~3.5–5.5 ppm : Glycosyl protons (complex splitting).
- Analog 6c :
- δ 2.49 ppm : CH₃ (4-methylphenyl).
- δ 7.57–8.87 ppm : Aromatic protons (benzoxazole and phenyl).
- Analog 11 :
- δ 7.2–8.2 ppm : Thiophene and p-tolyl protons.
Insight: The glycosyl group in the target adds distinct downfield shifts (~3.5–5.5 ppm) for sugar protons, absent in non-glycosylated analogs.
Theoretical and Electronic Properties
HOMO-LUMO Gaps :
Molecular Geometry :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
